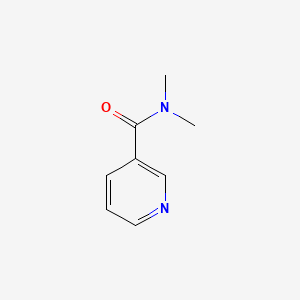

N,N-Dimethylnicotinamide

描述

Structure

3D Structure

属性

IUPAC Name |

N,N-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10(2)8(11)7-4-3-5-9-6-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEVKYZLIRAAKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220011 | |

| Record name | N,N-Dimethylniacinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6972-69-6 | |

| Record name | N,N-Dimethylnicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6972-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylniacinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylnicotinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethylniacinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLNIACINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T2WXO03YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for N,n Dimethylnicotinamide

Established Synthetic Routes for N,N-Dimethylnicotinamide

The formation of the N,N-dimethylamide group from the carboxylic acid of nicotinic acid is a central transformation in producing the parent compound.

A common and established method for synthesizing this compound involves a two-step process starting from nicotinic acid. This route focuses on activating the carboxylic acid group to facilitate the subsequent amidation.

Activation of Nicotinic Acid: The first stage involves the conversion of the carboxylic acid group of nicotinic acid into a more reactive acyl chloride. This is typically achieved by reacting nicotinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction produces nicotinoyl chloride, an intermediate that is highly susceptible to nucleophilic attack.

Amidation: The nicotinoyl chloride is then reacted with dimethylamine (B145610) ((CH₃)₂NH). The nitrogen atom of dimethylamine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This reaction forms the stable amide bond of this compound and releases hydrochloric acid (HCl), which is typically neutralized by an excess of dimethylamine or the addition of another base.

This multi-stage approach is a versatile method for preparing a wide range of substituted nicotinamides by starting with appropriately substituted nicotinic acids.

Nucleoside analogues are crucial in therapeutic and biochemical research. nih.gov The synthesis of these complex molecules often requires specialized reagents to form bonds or introduce functional groups with high selectivity. nih.gov While 2-(aminosulfonyl)-N,N-dimethylnicotinamide is a known chemical intermediate, its specific application as a reagent in published methodologies for nucleoside synthesis is not extensively documented in available literature. However, based on its structure, the aminosulfonyl group (-SO₂NH₂) could potentially be modified to serve as a leaving group or an activating group in the intricate, multi-step synthesis pathways characteristic of nucleoside chemistry.

Amidation is a fundamental reaction in organic chemistry for the formation of an amide bond. mdpi.com This reaction can be employed to synthesize a wide array of this compound derivatives. The general strategy involves the coupling of a carboxylic acid with an amine.

In the context of this compound, this can be achieved in two primary ways:

Synthesis from a Substituted Nicotinic Acid: A nicotinic acid molecule that already contains a desired substituent on the pyridine (B92270) ring can undergo the standard amidation process described in section 2.1.1. Reacting the substituted nicotinic acid with a chlorinating agent followed by dimethylamine yields the corresponding substituted this compound derivative.

Modification of a Nicotinamide (B372718) Intermediate: A derivative of this compound containing a carboxylic acid group at another position on the pyridine ring could be synthesized. This carboxylic acid could then undergo a separate, secondary amidation reaction with a different amine to create a more complex molecule with multiple amide functionalities.

These amidation strategies are central to creating libraries of related compounds for research, such as in the development of new fungicides where various nicotinamide derivatives have been synthesized and tested. mdpi.com

Synthesis of Substituted this compound Analogues

The synthesis of specific analogues, such as those with chloro or aminosulfonyl substitutions, requires tailored synthetic routes that introduce these functional groups at precise positions on the pyridine ring.

The introduction of a chlorine atom at the 2-position of the pyridine ring creates 2-chloro-N,N-dimethylnicotinamide, an important intermediate for further chemical elaboration. researchgate.net Two primary synthetic routes have been established for its preparation.

Route 1: From 2-chloronicotinic acid: This is a conventional two-step method. First, 2-chloronicotinic acid is converted to its more reactive acyl chloride, 2-chloronicotinoyl chloride, using thionyl chloride (SOCl₂). Second, the acyl chloride is reacted with dimethylamine to form the final product. This method can achieve a high yield of up to 95%, but it involves the use of thionyl chloride, which can create harsh production environments and generate acidic wastewater. google.com

Route 2: From 2-chloro-3-trichloromethylpyridine: An alternative method has been developed to avoid the use of harsh chlorination agents. In this process, 2-chloro-3-trichloromethylpyridine is used as the starting material and is reacted directly with dimethylamine in water. This environmentally simpler process can achieve yields of up to 98.5%. google.com

The following table summarizes the key aspects of these synthetic routes.

| Starting Material | Key Reagents | Temperature | Yield | Environmental Notes |

| 2-chloronicotinic acid | 1. Thionyl chloride2. Dimethylamine | Not specified | Up to 95% | Use of SOCl₂ can lead to acid waste. google.com |

| 2-chloro-3-trichloromethylpyridine | Dimethylamine, Water | 80–98 °C | Up to 98.5% | Avoids harsh chlorination agents; more environmentally friendly. google.com |

2-aminosulfonyl-N,N-dimethylnicotinamide is a sulfonamide derivative used in organic synthesis. mdpi.com A detailed multi-step manufacturing process for this compound begins with 2-chloro-3-nicotinic acid.

The synthetic sequence is as follows:

Acyl Chloride Formation: 2-chloro-3-nicotinic acid is reacted with thionyl chloride to generate 2-chloro-3-nicotinoyl chloride.

Amidation: The resulting acyl chloride is reacted with dimethylamine to produce 2-chloro-N,N-dimethyl-3-nicotinamide.

Thiolation: The chloro-amide intermediate is then treated with a mixture of sodium sulfide (B99878) and sulfur, followed by acidification, to yield 2-mercapto-N,N-dimethyl-3-nicotinamide.

Sulfonyl Chloride Formation: The mercapto group is converted into a sulfonyl chloride via chlorination.

Sulfonamide Formation: Finally, the sulfonyl chloride is reacted with ammonia (B1221849) to produce the target compound, 2-aminosulfonyl-N,N-dimethylnicotinamide.

A simpler, alternative preparation involves the direct reaction of 2-aminosulfonyl chloride with this compound under alkaline conditions.

Synthesis of 2-chlorosulfonyl-N,N-dimethylnicotinamide

The direct synthesis of 2-chlorosulfonyl-N,N-dimethylnicotinamide has not been extensively detailed in the available literature. However, a plausible synthetic route can be proposed based on established methods for the preparation of arylsulfonyl chlorides from aromatic amines. A common and effective method is the Sandmeyer-type reaction, which involves the diazotization of an amino group followed by a copper-catalyzed chlorosulfonylation.

The proposed synthesis would commence with a precursor, 2-amino-N,N-dimethylnicotinamide. This starting material would undergo diazotization under aqueous acidic conditions using sodium nitrite (B80452) to form an in situ diazonium salt. This highly reactive intermediate is then introduced to a solution of sulfur dioxide in a suitable solvent like acetic acid, with a copper(I) or copper(II) chloride catalyst. This process, known as the Meerwein reaction, would yield the desired 2-chlorosulfonyl-N,N-dimethylnicotinamide.

Table 1: Proposed Reaction Parameters for the Synthesis of 2-chlorosulfonyl-N,N-dimethylnicotinamide

| Parameter | Value/Condition |

| Starting Material | 2-amino-N,N-dimethylnicotinamide |

| Reagents | 1. Sodium Nitrite (NaNO₂) 2. Hydrochloric Acid (HCl) 3. Sulfur Dioxide (SO₂) 4. Copper(I) Chloride (CuCl) |

| Solvent | Acetic Acid, Water |

| Reaction Steps | 1. Diazotization of the amine 2. Copper-catalyzed chlorosulfonylation |

| Temperature | Low temperature for diazotization (0-5 °C), followed by controlled warming for the Sandmeyer reaction. |

Synthesis of 2-isocyanatosulfonyl-N,N-dimethylnicotinamide

This proposed synthesis would begin with the preparation of N,N-dimethyl-2-sulfonamidonicotinamide. This intermediate could potentially be synthesized from the 2-chlorosulfonyl-N,N-dimethylnicotinamide described in the previous section, by reaction with ammonia. The resulting sulfonamide would then be reacted with triphosgene (B27547) in an inert solvent, such as toluene (B28343) or dichloromethane, typically in the presence of a base to facilitate the reaction, to yield 2-isocyanatosulfonyl-N,N-dimethylnicotinamide.

Table 2: Proposed Reaction Parameters for the Synthesis of 2-isocyanatosulfonyl-N,N-dimethylnicotinamide

| Parameter | Value/Condition |

| Starting Material | N,N-dimethyl-2-sulfonamidonicotinamide |

| Reagents | 1. Triphosgene (bis(trichloromethyl) carbonate) 2. A non-nucleophilic base (e.g., triethylamine) |

| Solvent | Anhydrous, inert solvent (e.g., Toluene) |

| Reaction Type | Phosgenation of a sulfonamide |

| Key Intermediate | N-chlorocarbonyl-sulfonamide |

Synthesis of N,N-Dimethyl 6-(2,2,2-trifluoroethoxy)nicotinamide (B1333457)

A direct synthetic route for N,N-Dimethyl 6-(2,2,2-trifluoroethoxy)nicotinamide is not prominently described in the scientific literature. A logical approach to its synthesis would involve the Williamson ether synthesis. nih.govkhanacademy.orggoogle.com This classic and reliable method forms an ether from an alcohol (or its conjugate base, an alkoxide) and an alkyl halide or sulfonate. nih.govkhanacademy.orggoogle.com

The proposed synthesis would start with a 6-hydroxy-N,N-dimethylnicotinamide precursor. This precursor would be treated with a strong base, such as sodium hydride, to deprotonate the hydroxyl group and form the corresponding sodium alkoxide. This nucleophilic alkoxide would then be reacted with a suitable 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide or 2,2,2-trifluoroethyl tosylate, via an SN2 reaction to yield the final product, N,N-Dimethyl 6-(2,2,2-trifluoroethoxy)nicotinamide. nih.govgoogle.com

Table 3: Proposed Reaction Parameters for the Synthesis of N,N-Dimethyl 6-(2,2,2-trifluoroethoxy)nicotinamide

| Parameter | Value/Condition |

| Starting Material | 6-hydroxy-N,N-dimethylnicotinamide |

| Reagents | 1. Strong Base (e.g., Sodium Hydride, NaH) 2. 2,2,2-trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl iodide) |

| Solvent | Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran, DMF) |

| Reaction Type | Williamson Ether Synthesis |

| Key Intermediate | Sodium 6-(N,N-dimethylcarbamoyl)pyridin-2-olate |

Synthesis of 2,2′-(Diselane-1,2-diyl)bis(this compound)

The synthesis of 2,2′-(Diselane-1,2-diyl)bis(this compound) has been reported and involves the reaction of a selenium nucleophile with a chlorinated nicotinamide precursor. The process begins with the reduction of elemental selenium powder with sodium borohydride (B1222165) in absolute ethanol (B145695) at 0°C. This mixture is then warmed to room temperature and stirred for two hours to generate the active selenium nucleophile.

Table 4: Reaction Parameters for the Synthesis of 2,2′-(Diselane-1,2-diyl)bis(this compound)

| Parameter | Value/Condition |

| Starting Materials | Selenium powder, 2-chloro-N,N-dimethylnicotinamide |

| Reagents | Sodium borohydride, Glacial acetic acid, Oxygen |

| Solvent | Absolute ethanol, Dichloromethane |

| Reaction Time | 7 days |

| Temperature | 0°C to room temperature |

| Product Yield | 52% |

Synthesis of Indolin-2-one Derivatives Incorporating this compound Moieties

While a specific, singular method for the synthesis of indolin-2-one derivatives that incorporate this compound moieties is not defined, several general and robust synthetic strategies can be employed to create such hybrid molecules. These strategies typically involve the coupling of a pre-functionalized indolin-2-one with a functionalized this compound.

One common approach is through standard amide bond formation. This would involve having an indolin-2-one derivative with a carboxylic acid functionality, which can be coupled with an amino-functionalized this compound using standard peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). nih.govnih.gov Conversely, an amino-functionalized indolin-2-one could be reacted with a carboxy-functionalized this compound.

Another potential route is the Knoevenagel condensation. eurjchem.comresearchgate.netresearchgate.net This reaction would involve the condensation of an isatin (B1672199) derivative (which is a precursor to indolin-2-ones) with a nicotinamide derivative that contains an active methylene (B1212753) group, typically adjacent to a carbonyl or cyano group. This reaction is often catalyzed by a base and would create a carbon-carbon double bond linking the two moieties, which could then be further modified if desired.

Table 5: General Strategies for the Synthesis of Indolin-2-one Derivatives with this compound Moieties

| Strategy | Reactant 1 | Reactant 2 | Coupling/Reaction Type |

| Amide Coupling | Carboxy-functionalized indolin-2-one | Amino-functionalized this compound | Amidation (e.g., using EDC/HOBt) |

| Amide Coupling | Amino-functionalized indolin-2-one | Carboxy-functionalized this compound | Amidation (e.g., using EDC/HOBt) |

| Knoevenagel Condensation | Isatin or isatin derivative | This compound with an active methylene group | Base-catalyzed condensation |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of amides to reduce environmental impact and improve efficiency. A significant advancement in this area is the use of biocatalysis, particularly with enzymes, which offers a sustainable alternative to traditional chemical methods that often rely on stoichiometric activating reagents. nih.gov

A notable green approach for the synthesis of nicotinamide derivatives, which is applicable to this compound, involves the use of the immobilized lipase (B570770) Novozym® 435 from Candida antarctica. nih.gov This biocatalyst has been successfully employed in continuous-flow microreactors for the amidation of methyl nicotinate (B505614) with various amines. This enzymatic method presents several advantages over conventional synthesis. nih.gov

The reactions are conducted under mild conditions, typically around 50°C, and in environmentally friendly solvents such as tert-amyl alcohol. nih.gov The use of a continuous-flow microreactor system significantly reduces reaction times, with high yields (often between 81.6% and 88.5%) being achieved in as little as 35 minutes, compared to the much longer reaction times required in batch processes. nih.gov Furthermore, the immobilized enzyme catalyst, Novozym® 435, demonstrates good stability and can be reused multiple times, which enhances the economic and environmental viability of the process. nih.gov This biocatalytic approach avoids the use of hazardous condensation reagents and transition metals, thereby minimizing the generation of chemical waste and aligning with the core tenets of green chemistry. nih.gov

Table 6: Comparison of Green Enzymatic Synthesis with Traditional Methods for Nicotinamide Derivatives

| Feature | Green Enzymatic Approach (Novozym® 435) | Traditional Chemical Methods |

| Catalyst/Reagent | Reusable immobilized enzyme | Stoichiometric activating reagents (e.g., EDC, HATU) |

| Reaction Conditions | Mild (e.g., 50°C) | Often requires harsh conditions |

| Solvent | Environmentally friendly (e.g., tert-amyl alcohol) | Often uses chlorinated or other hazardous solvents |

| Reaction Time | Short (e.g., 35 minutes in microreactor) | Can be several hours to days |

| Byproducts | Minimal (water or alcohol) | Significant amounts of chemical waste |

| Atom Economy | High | Often low |

Advanced Spectroscopic and Computational Characterization of N,n Dimethylnicotinamide and Its Analogues

Quantum Chemical Computations

Thermodynamic Property Calculations (e.g., Total Energy, Enthalpies)

The thermodynamic properties of N,N-Dimethylnicotinamide have been investigated to understand its phase behavior and energetic characteristics. Using a Knudsen-effusion method and a diaphragm manometer static method, the vapor pressures of both the crystalline and liquid phases were measured over a temperature range of 308.2 K to 370.5 K. These experimental measurements allowed for the derivation of key thermodynamic parameters.

The standard molar enthalpies, entropies, and Gibbs free energies for both sublimation and vaporization were determined at a standard temperature of 298.15 K. The temperature and molar enthalpy of fusion were also determined using differential scanning calorimetry (DSC). These values provide fundamental insights into the intermolecular forces and the energy required to transition this compound between its solid, liquid, and gaseous states.

Computational methods, such as those interfaced with programs like TURBOMOLE, utilize approaches like RI-DFT BP86 functional with a def-TZVP basis set for geometry optimization to calculate molecular structures. mdpi.com Macroscopic thermodynamic properties can then be derived from these microscopic states through statistical thermodynamics. mdpi.com

Table 1: Standard Molar Thermodynamic Properties of this compound at T = 298.15 K

| Thermodynamic Process | ΔH (kJ·mol⁻¹) | ΔS (J·K⁻¹·mol⁻¹) | ΔG (kJ·mol⁻¹) |

| Sublimation | 83.3 ± 1.1 | 165.7 ± 3.0 | 33.9 ± 1.2 |

| Vaporization | 64.9 ± 0.9 | 120.4 ± 2.2 | 29.0 ± 1.0 |

| Fusion | 18.4 ± 1.4 | 45.3 ± 3.7 | 4.9 ± 1.5 |

Data sourced from Almeida et al. (2015).

X-ray Crystallography of this compound Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. While the specific crystal structure of this compound itself is not detailed in the provided sources, the structure of a closely related derivative, a cobalt(II) complex involving N,N-diethylnicotinamide (DENA), has been elucidated. researchgate.net This provides valuable insight into the coordination chemistry and structural behavior of nicotinamide (B372718) derivatives.

The compound, Diaquabis(N,N-diethylnicotinamide-κN)bis[4-(dimethylamino)benzoato-κO]cobalt(II), is a monomeric complex where the Cobalt(II) ion is located at a center of symmetry. researchgate.net The coordination geometry around the central cobalt atom is a slightly distorted octahedron. The equatorial plane is formed by four oxygen atoms from two dimethylaminobenzoate (DMAB) ligands and two water molecules. The axial positions are occupied by the two pyridine (B92270) nitrogen atoms from the N,N-diethylnicotinamide ligands. researchgate.net

In the crystal structure, the molecules are linked into a three-dimensional network through intermolecular O—H⋯O and C—H⋯O hydrogen bonds, which contribute to the stabilization of the structure. researchgate.net The pyridine and benzene (B151609) rings are oriented at a dihedral angle of 71.48 (5)°. researchgate.net

Table 2: Crystal Data and Structure Refinement for a N,N-Diethylnicotinamide Derivative Complex

| Parameter | Value |

| Empirical Formula | [Co(C₉H₁₀NO₂)₂(C₁₀H₁₄N₂O)₂(H₂O)₂] |

| Formula Weight | 779.79 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.5184 (1) |

| b (Å) | 20.4829 (3) |

| c (Å) | 14.6481 (2) |

| β (°) | 98.492 (1) |

| Volume (ų) | 1934.31 (5) |

| Z | 2 |

| Density (calculated) (Mg m⁻³) | 1.339 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100 |

Data sourced from Hökelek et al. (2009). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms. semanticscholar.orgnih.gov Through various NMR experiments, such as ¹H NMR, ¹³C NMR, and 2D correlation techniques like HSQC, the connectivity and spatial relationships of atoms within a molecule can be determined. bmrb.iohmdb.ca

For this compound and its analogues, ¹H NMR spectroscopy would reveal the chemical shifts and coupling constants of the protons on the pyridine ring and the N-methyl groups. The distinct signals for the aromatic protons would confirm the substitution pattern on the pyridine ring, while the signals for the two methyl groups would provide information about their chemical environment and potential rotational restrictions around the C-N amide bond.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom in the molecule, including the carbonyl carbon of the amide group and the carbons of the pyridine ring. chemicalbook.com While specific experimental NMR data for this compound is not detailed in the provided search results, data for the closely related analogue N,N-diethylnicotinamide illustrates the expected spectral features.

Insufficient Scientific Data Available for this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific data regarding the biological and pharmacological properties of the chemical compound this compound. The required information to thoroughly and accurately address the outlined topics is not present in the accessible scientific domain.

Extensive searches for the anti-inflammatory, antimicrobial, and antiviral activities of this compound, as well as its specific interactions with enzymes, proteins, nucleic acids, and its influence on NAD/NADH conformations, did not yield direct research findings. The majority of available literature focuses on related but distinct compounds, such as nicotinamide and N-methylnicotinamide, or the enzyme Nicotinamide N-Methyltransferase (NNMT).

Attributing the properties of these related molecules to this compound would be scientifically inaccurate and speculative. Given the strict requirement for factual and specific content solely on this compound, it is not possible to generate the requested article without compromising scientific integrity.

Therefore, the article cannot be generated as per the provided outline due to the absence of requisite research data on this compound.

Biological and Pharmacological Investigations of N,n Dimethylnicotinamide

Enzyme Interactions and Modulation by N,N-Dimethylnicotinamide

Regulation of Methyl Donor Metabolism by Nicotinamide (B372718) N-Methyltransferase (NNMT)

Nicotinamide N-methyltransferase (NNMT) is a critical enzyme that catalyzes the methylation of nicotinamide and other pyridine (B92270) compounds. This process plays a pivotal role in regulating the balance of cellular methyl donors. The primary function of NNMT is the methylation of nicotinamide using S-adenosylmethionine (SAM) as the universal methyl donor, which produces S-adenosyl-L-homocysteine (SAH) and N1-methylnicotinamide (MNAM). nih.gov This reaction directly links the metabolism of vitamin B3 with one-carbon metabolism and the cellular methylation potential. mdpi.com

The balance between SAM and SAH, known as the SAM/SAH ratio, is a critical determinant of cellular methylation capacity, which influences epigenetic modifications of DNA and histones. nih.gov Research has shown that overexpression of NNMT leads to a decrease in SAM levels and a lower SAM/SAH ratio, effectively consuming methyl donors. nih.gov Conversely, knocking down NNMT in certain cellular contexts can increase the SAM/SAH ratio. mdpi.com

Interestingly, the regulatory role of NNMT is multifaceted. Proteomics analyses have revealed that NNMT can physically interact with key enzymes of the methionine cycle, such as betaine-homocysteine S-methyltransferase (BHMT), methionine adenosyltransferase 1A (MAT1a), and S-adenosyl-L-homocysteine hydrolase (AHCY). nih.gov This interaction suggests that besides consuming methyl groups, NNMT also helps facilitate the recycling of homocysteine back to methionine and subsequently to SAM, thereby supporting methylation pathways. nih.govmdpi.com This dual function positions NNMT as a central regulator at the intersection of cellular metabolism and epigenetic control. mdpi.com

Effects on Glycosylphosphatidylinositol Transaminase (GPI-T) and P450s

Glycosylphosphatidylinositol Transaminase (GPI-T): The direct effects of this compound or its parent compound, nicotinamide, on the activity of the Glycosylphosphatidylinositol Transaminase (GPI-T) enzyme complex are not well-documented in publicly available research. GPI-T is a multi-subunit enzyme in the endoplasmic reticulum responsible for attaching GPI anchors to the C-terminus of newly synthesized proteins. nih.gov A tangential study noted that during the biodegradation of the herbicide nicosulfuron (B1678754) by the fungus Talaromyces flavus, the GPI-T subunit GAA1 was significantly upregulated. researchgate.net One of the breakdown products of nicosulfuron is 2-aminosulfonyl-N,N-dimethylnicotinamide, but this finding does not establish a direct regulatory role for this compound on GPI-T activity in mammalian systems. researchgate.net

Cytochrome P450s (P450s): Nicotinamide is metabolized in the liver and interacts with the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com In vitro studies have demonstrated that at therapeutic concentrations, nicotinamide can inhibit several human P450 enzymes. The mechanism of inhibition involves the coordination of the pyridine nitrogen atom to the heme iron of the enzyme. nih.gov Specifically, nicotinamide has been shown to inhibit CYP2D6, CYP3A4, and CYP2E1. nih.gov Furthermore, the clearance of nicotinamide involves oxidation to nicotinamide N-oxide, a reaction catalyzed primarily by the CYP2E1 isozyme in human liver microsomes. nih.gov

| Enzyme | Inhibitory Constant (Ki) | Reference |

|---|---|---|

| CYP2D6 | 19 ± 4 mM | nih.gov |

| CYP3A4 | 13 ± 3 mM | nih.gov |

| CYP2E1 | 13 ± 8 mM | nih.gov |

Therapeutic Potential and Pharmacological Mechanisms

Potential Roles in Disease Treatment

The metabolic pathways involving nicotinamide and its derivatives have been implicated in the pathophysiology of several diseases, suggesting potential therapeutic applications.

Cancer: NNMT is overexpressed in a variety of cancers, and this upregulation is often associated with tumor progression, metastasis, and poorer clinical outcomes. mdpi.comresearchgate.net The suppression of NNMT has been shown to prevent cancer cell proliferation and invasion. researchgate.net Therefore, the modulation of nicotinamide metabolism is being explored as a target for cancer therapy.

Skin Diseases: Nicotinamide is widely used in dermatology for treating conditions such as acne vulgaris, rosacea, and atopic dermatitis due to its anti-inflammatory properties. mdpi.comnih.gov It also has a role in the chemoprevention of non-melanoma skin cancers. mdpi.com

Diabetes Mellitus: Elevated NNMT expression in adipose tissue has been correlated with obesity and insulin (B600854) resistance. mdpi.com Animal studies have suggested that nicotinamide may help prevent the onset of type 1 diabetes.

Psoriasis Vulgaris: Due to its significant anti-inflammatory effects, nicotinamide is a potential agent for treating psoriasis. Its mechanism involves the inhibition of pro-inflammatory cytokines like IL-12 and TNF-α. researchgate.net Studies have shown that topical nicotinamide used in combination with calcipotriol (B1668217) enhances the efficacy of psoriasis treatment. nih.gov The combination of nicotinamide with methotrexate (B535133) has also been proposed as a superior treatment strategy. researchgate.net

Role in Skin Health and Dermatology

Nicotinamide is a prominent ingredient in cosmetic and dermatological formulations due to its multifaceted benefits for skin health.

Skin Elasticity: Clinical studies have demonstrated that topical application of formulations containing nicotinamide improves the appearance of fine lines, wrinkles, and skin elasticity. nih.govnih.gov

Hydration: Nicotinamide enhances skin hydration by improving the function of the epidermal barrier. It works by reducing transepidermal water loss (TEWL). integrativedermatologysymposium.com This effect is attributed to its ability to increase the production of essential barrier components such as ceramides, free fatty acids, keratin, and filaggrin. sipderm.com

Anti-inflammatory: The anti-inflammatory properties of nicotinamide are beneficial in reducing the red blotchiness associated with conditions like rosacea and acne. nih.govnih.gov Its metabolite, N-methylnicotinamide, also exhibits anti-inflammatory effects. mdpi.com

Skin Tone: Nicotinamide has been shown to reduce hyperpigmentation and skin yellowing (sallowness), leading to a more even skin tone. nih.govnih.gov

| Benefit | Mechanism/Effect | Reference |

|---|---|---|

| Improved Elasticity | Reduces fine lines and wrinkles. | nih.govnih.gov |

| Enhanced Hydration | Decreases Transepidermal Water Loss (TEWL) by increasing ceramide production. | sipderm.com |

| Anti-inflammatory Action | Reduces redness and blotchiness. | nih.govmdpi.com |

| Improved Skin Tone | Reduces hyperpigmentation and skin sallowness. | nih.govnih.gov |

Anti-thrombotic Activity of N-methylnicotinamide (MNA), a Metabolite

N-methylnicotinamide (MNA), the primary metabolite of nicotinamide produced by the enzyme NNMT, has been identified as a biologically active molecule with significant anti-thrombotic properties. nih.govsipderm.com Previously considered an inactive metabolite, research has demonstrated that MNA exerts a potent anti-thrombotic effect in vivo.

This activity is mediated by a pathway involving cyclooxygenase-2 (COX-2) and prostacyclin (PGI2). nih.govsipderm.com MNA has been shown to induce a dose-dependent thrombolytic response and reduce arterial thrombosis in rat models. nih.govsipderm.com This effect is associated with an increase in the blood levels of 6-keto-PGF1α, a stable metabolite of prostacyclin. nih.gov The anti-thrombotic action of MNA can be abolished by treatment with COX-2 inhibitors like rofecoxib (B1684582) or non-selective COX inhibitors like indomethacin (B1671933). sipderm.com These findings suggest that endogenous MNA may act as an activator of prostacyclin production, playing a role in regulating thrombosis and inflammation within the cardiovascular system. sipderm.com

| Experimental Model | Finding | Mechanism | Reference |

|---|---|---|---|

| Extracorporeal thrombus formation (rats) | MNA induced a dose-dependent and sustained thrombolytic response. | Associated with a rise in 6-keto-PGF1α in the blood. | nih.gov |

| Arterial thrombosis (hypertensive rats) | MNA reduced thrombus formation in a dose-dependent manner. | Effect was abolished by indomethacin and rofecoxib. | sipderm.com |

| Venous thrombosis (rats) | MNA did not affect venous thrombosis. | - | nih.gov |

Antitumor Activity of Sulfonamido Derivatives

Sulfonamides are a class of compounds that have gained prominence as versatile agents in cancer therapy due to their ability to target a spectrum of enzymes and pathways associated with cancer progression. nih.gov While research on sulfonamide derivatives directly conjugated to a nicotinamide core is not extensively documented in the reviewed literature, the antitumor activities of various other sulfonamide-containing molecules are well-established. These compounds can act as inhibitors of several key targets in cancer biology, including:

Tyrosine kinases

Carbonic anhydrases

Aromatase

Matrix metalloproteinases

Histone deacetylases nih.gov

For example, studies on cinnamic acyl sulfonamide derivatives and piperazine-based pyridine sulfonamide derivatives have demonstrated significant antitumor activity against various cancer cell lines, including melanoma and breast cancer. researchgate.net The general strategy involves designing sulfonamide-based molecules that can selectively inhibit proteins overexpressed in cancer cells, thereby disrupting pivotal signaling pathways and impeding cancer cell growth, invasion, and survival. nih.gov

Impact on Cellular Energy Metabolism and DNA Repair Mechanisms (via NAD/NADP precursors)

This compound is a derivative of nicotinamide, a form of vitamin B3 and a primary precursor to nicotinamide adenine (B156593) dinucleotide (NAD+). NAD+ is a vital coenzyme central to cellular energy metabolism and a substrate for enzymes critical to DNA repair. creative-proteomics.comresearchgate.netnih.gov The availability of NAD+ precursors directly influences cellular metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and mitochondrial oxidative phosphorylation, which are fundamental for adenosine (B11128) triphosphate (ATP) production. creative-proteomics.comnih.gov

The cellular pool of NAD+ is maintained through several pathways, including the salvage pathway, which recycles nicotinamide back into NAD+. creative-proteomics.com In this pathway, nicotinamide is converted to nicotinamide mononucleotide (NMN), which is then transformed into NAD+. creative-proteomics.comnih.gov NAD+ consuming enzymes, such as sirtuins and poly(ADP-ribose) polymerases (PARPs), play critical roles in key cellular functions. nih.govnih.gov Sirtuins are involved in gene expression and metabolic regulation, while PARPs are essential for DNA repair processes. researchgate.netnih.gov By serving as a source for the nicotinamide backbone, derivatives like this compound can potentially influence the intracellular NAD+ pool, thereby impacting these energy-dependent cellular maintenance and repair systems. A decline in NAD+ levels is associated with aging and various diseases, highlighting the therapeutic potential of targeting NAD+ metabolism. creative-proteomics.comnih.gov

In Vitro Studies on this compound and Its Derivatives

Derivatives of nicotinamide have been synthesized and evaluated for their cytostatic activities against various human cancer cell lines. In one study, a series of nicotinamide-based diamide (B1670390) derivatives were tested for their in vitro cytotoxic effects using a modified MTT assay. nih.gov The results indicated that certain derivatives exhibited significant and selective inhibitory activity against specific cancer cell lines. For instance, compound 4g from the study showed notable selective cytotoxicity against NCI-H460 (human large cell lung cancer) and NCI-H1975 (human lung cancer) cell lines. nih.gov In contrast, many similar diamide compounds that lacked the nicotinamide moiety lost their inhibitory activity. nih.gov

Another area of investigation involves inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. mdpi.com Novel NAMPT inhibitors, which are structurally related to nicotinamide, have demonstrated potent cytostatic effects in hematological cancer cell lines, with IC50 values in the low nanomolar range. mdpi.com The inhibitor designated FEI199 was found to be the most potent, with IC50 values below 0.3 nM in all tested malignant cell lines after 96 hours of treatment. mdpi.com These findings suggest that the nicotinamide structure is a valuable scaffold for developing agents with cytostatic potential.

| Compound Type | Cell Line | Activity | Reference |

|---|---|---|---|

| Nicotinamide-based diamide (4g) | NCI-H460 (Lung Cancer) | Selectively cytotoxic | nih.gov |

| Nicotinamide-based diamide (4g) | NCI-H1975 (Lung Cancer) | Selectively cytotoxic | nih.gov |

| NAMPT Inhibitor (FEI199) | ML2 (Leukemia) | IC50 < 0.3 nM | mdpi.com |

| NAMPT Inhibitor (FEI199) | Jurkat (Leukemia) | IC50 < 0.3 nM | mdpi.com |

| NAMPT Inhibitor (FEI199) | Namalwa (Lymphoma) | IC50 < 0.3 nM | mdpi.com |

| NAMPT Inhibitor (FEI199) | RPMI8226 (Myeloma) | IC50 < 0.3 nM | mdpi.com |

The effects of NAD+ precursors on platelet function have been a subject of in vitro investigation. One study examined the impact of nicotinamide riboside (NR), a known NAD+ precursor, on platelet aggregation over a 23-day storage period. nih.gov The results showed that while NR supplementation significantly increased total intracellular NAD+ levels in platelets (nearly a tenfold increase compared to a twofold decrease in control cells), it did not prevent the decline in platelet aggregation associated with aging. nih.govresearchgate.net Platelet aggregation, induced by either collagen or a combination of TRAP, MeSADP, and epinephrine, significantly decreased in aging platelets regardless of NR treatment. nih.gov

Conversely, a separate in vitro study investigating the direct effects of various supplements on human platelets found that nicotinamide mononucleotide (NMN), another key NAD+ precursor, caused platelet aggregation. emerginginvestigators.org In this assay, 50 mM NMN resulted in an average of 154 platelet aggregates, a number not significantly different from the positive control used to induce aggregation. emerginginvestigators.org These contrasting findings suggest that the influence of nicotinamide-related compounds on platelet aggregation may be complex and dependent on the specific precursor and experimental conditions.

Nicotinamide has been identified as a vasodilator, and its effects on vascular smooth muscle have been studied in vitro. Research has explored the influence of nicotinamide on the cyclic nucleotide pathways in vascular smooth muscle, which are key signaling pathways in the regulation of vascular tone. nih.gov Vasodilation, the widening of blood vessels, is often mediated by an increase in intracellular cyclic AMP (cAMP) or cyclic GMP (cGMP). Studies on isolated rabbit carotid artery rings have shown that vasodilating agents can evoke concentration-dependent relaxation in tissues pre-contracted with norepinephrine. nih.gov While direct studies on this compound are limited, the known vasodilatory properties of its parent compound, nicotinamide, suggest a potential for similar activity. nih.gov

N,N-dimethylformamide (DMF), a structurally related polar solvent, has been shown to induce significant changes in the characteristics of cultured cells. Treatment of human colon carcinoma cell lines with DMF led to morphological changes, alterations in growth properties, and a complete loss of clonogenicity in soft agar. nih.gov Furthermore, DMF treatment markedly reduced the tumorigenicity of these cells when injected into nude mice. nih.gov This effect was found to be reversible, with the cells regaining their original characteristics and tumorigenicity after the removal of DMF from the culture medium. nih.gov

In studies on breast cancer cell lines, DMF exhibited dual effects. nih.gov In the noncancerous MCF-12A cell line, DMF inhibited cell growth in a dose-dependent manner. nih.gov However, in the MCF-7 adenocarcinoma cell line, a high dose (100 mM) of DMF significantly inhibited cell proliferation and induced apoptosis, while a low dose (1 mM) significantly stimulated cell growth. nih.gov The inhibitory effect at high doses was associated with cell cycle arrest at the G0/G1 phase. nih.gov

In Vivo Studies on this compound and Related Compounds

In vivo studies have explored the therapeutic potential of nicotinamide (NAM) and its derivatives. In a study using a mouse model of melanoma, intraperitoneal administration of NAM resulted in a significant delay in tumor growth compared to a saline control group. nih.gov This suggests that elevating levels of nicotinamide can exert anti-tumor effects in a living system.

Research has also focused on the enzyme Nicotinamide N-Methyltransferase (NNMT), which catalyzes the methylation of nicotinamide. nih.gov Upregulation of NNMT has been implicated in certain cancers. Potent and selective inhibitors of NNMT have been developed and tested as in vivo chemical probes. nih.govresearchgate.net For example, an azaindoline carboxamide compound was identified as a potent NNMT inhibitor with excellent oral bioavailability and favorable pharmacokinetic and pharmacodynamic profiles in animal models, demonstrating the feasibility of targeting nicotinamide metabolism in vivo. nih.gov Furthermore, novel NAMPT inhibitors have been tested in mouse xenograft models of Burkitt lymphoma, with one compound, JJ08 , showing significant anti-tumor efficacy and being well-tolerated. mdpi.com

Thrombolytic and Anti-thrombotic Responses in Animal Models

No studies were found that investigated the thrombolytic or anti-thrombotic effects of this compound in any animal models of thrombosis. Consequently, there is no data available to present on this topic.

Evaluation of Efficacy and Safety in Preclinical Models

There is a lack of preclinical studies evaluating the efficacy and safety of this compound for any therapeutic indication, including thrombolytic or anti-thrombotic applications. As a result, no data tables or detailed research findings on its preclinical efficacy and safety can be provided.

Structure Activity Relationship Sar Studies for N,n Dimethylnicotinamide Analogues

Impact of Substituents on Amide Nitrogen on Biological Activity

The nature of the substituents on the amide nitrogen of the nicotinamide (B372718) scaffold significantly dictates the molecule's biological activity. Modifications at this position can alter the compound's electronic properties, steric profile, and hydrogen bonding capacity, which in turn affects its interaction with biological targets such as enzymes.

Research into inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic diseases, provides a clear example of this principle. While not N,N-dimethylnicotinamide itself, related nicotinamide-competitive inhibitors have been studied extensively. SAR studies on quinolinium analogues, which share features with the nicotinamide core, revealed that a cationic nitrogen group is a critical pharmacophoric feature for inhibitory activity. researchgate.net The studies identified quinoliniums as a promising scaffold for NNMT inhibition, with some analogues achieving very low micromolar inhibitory concentrations (IC50 ≈ 1 μM). nih.gov

Further investigations into bisubstrate inhibitors for NNMT have led to the development of highly potent compounds. For instance, systematic SAR studies on a series of nicotinamide analogues resulted in the identification of inhibitors like II559 and II802, with exceptionally low inhibition constants (Ki) of 1.2 nM and 1.6 nM, respectively. nih.gov These compounds demonstrated enhanced cellular inhibition and the ability to suppress the migration of aggressive cancer cell lines, highlighting how precise structural modifications can lead to significant gains in therapeutic potential. nih.gov

The general principle is that the size and nature of the groups attached to the amide nitrogen can influence how the molecule fits into an enzyme's active site.

Small alkyl groups , like the two methyl groups in this compound, may confer a different receptor-binding profile compared to a primary amide (nicotinamide) or analogues with larger, bulkier, or more polar substituents.

The following table summarizes findings from SAR studies on various nicotinamide analogues, illustrating the effect of different structural features on NNMT inhibition.

| Compound Scaffold | Key Structural Feature | Biological Activity (IC50/Ki) | Reference |

| Quinolinium Analogues | Cationic Nitrogen | ~1 μM (IC50) | nih.gov |

| 5-amino-1-methylquinolinium (B14899983) | Amino group at position 5 | 1.2 ± 0.1 μM (IC50) | researchgate.net |

| Bisubstrate Inhibitor II559 | Optimized linker and substituents | 1.2 nM (Ki) | nih.gov |

| Bisubstrate Inhibitor II802 | Optimized linker and substituents | 1.6 nM (Ki) | nih.gov |

Relationship Between Substituents and Pharmacological Properties

The pharmacological properties of this compound analogues are directly tied to the nature of their chemical substituents. These modifications can influence a compound's mechanism of action, potency, and selectivity for a particular biological target. For nicotinamide derivatives, a primary area of pharmacological interest is their role as precursors to nicotinamide adenine (B156593) dinucleotide (NAD+), a vital cellular cofactor, and their ability to inhibit NAD+-consuming enzymes like sirtuins, PARPs, and CD38. nih.govuea.ac.uk

High doses of nicotinamide itself can act as a feedback inhibitor for NAD+-dependent enzymes. nih.gov Substituting the amide protons with methyl groups, as in this compound, alters the molecule's ability to act as a hydrogen bond donor, which can fundamentally change its interaction with enzyme active sites.

Studies on various nicotinamide derivatives have shown that:

Substituents on the Amide Group: Altering the amide group can change the molecule's function. For example, replacing the -NH2 of nicotinamide with other groups can modulate its activity as an enzyme inhibitor or NAD+ precursor. The N,N-dimethyl substitution creates a more lipophilic and sterically hindered amide compared to the parent nicotinamide.

Bioisosteric Replacement: In drug design, replacing one chemical group with another that has similar physical or chemical properties (a bioisostere) is a common strategy. For nicotinamide analogues, replacing the amide bridge with groups like an oxygen bond or oxadiazole can enhance structural diversity and lead to new pharmacological activities. acs.org

The relationship is often complex, where a single substituent change can have multifaceted effects on the molecule's interaction with multiple biological targets.

Influence of Functional Groups on Pharmacokinetic Properties (e.g., Solubility, Permeability)

The pharmacokinetic profile of a drug—its absorption, distribution, metabolism, and excretion (ADME)—is profoundly influenced by the functional groups present in its structure. For this compound and its analogues, these groups dictate properties like water solubility, lipophilicity, and membrane permeability.

Permeability: A molecule's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is critical for its therapeutic efficacy. Permeability is often related to a balance between lipophilicity and hydrophilicity.

Increased Lipophilicity: Generally, increasing the lipophilicity of a molecule (e.g., by adding non-polar functional groups like alkyl chains) can enhance its membrane permeability. The N,N-dimethyl groups make this compound more lipophilic than nicotinamide.

Polar Surface Area (PSA): A lower PSA is often correlated with higher cell permeability. In silico predictions on other drug derivatives have shown that reducing PSA can lead to higher Caco-2 permeability and intestinal absorption, even with lower water solubility. mdpi.com Modifications to the amide group of nicotinamide would directly impact its PSA and, consequently, its predicted permeability.

For example, a study on a 5-amino-1-methylquinolinium analogue of nicotinamide noted its high membrane permeability contributed to its in vivo effects. researchgate.net The development of transdermal patch formulations for nicotinamide also highlights the importance of optimizing its structure and formulation to achieve sufficient skin penetration and bioavailability. researchgate.net

The following table provides a conceptual summary of how specific functional group modifications on a nicotinamide backbone could influence key pharmacokinetic properties.

| Functional Group Modification | Expected Impact on Solubility | Expected Impact on Permeability | Rationale |

| N-H to N-CH3 (e.g., Nicotinamide to N-Methylnicotinamide) | Decrease | Increase | Reduces H-bond donating capacity, increases lipophilicity. |

| N-H to N,N-(CH3)2 (e.g., Nicotinamide to this compound) | Further Decrease | Further Increase | Eliminates H-bond donating capacity, further increases lipophilicity. |

| Addition of a hydroxyl (-OH) group to the pyridine (B92270) ring | Increase | Decrease | Adds a polar, H-bonding group, increasing hydrophilicity. |

| Addition of a long alkyl chain to the pyridine ring | Decrease | Increase | Significantly increases lipophilicity. |

Future Directions and Emerging Research Areas

Exploration of Novel Therapeutic Applications

Presently, there is a notable absence of research into the direct therapeutic applications of N,N-Dimethylnicotinamide. The scientific community's attention has been predominantly directed towards the broader roles of nicotinamide (B372718) and the implications of NNMT activity in various disease states.

Future research could explore this compound as a potential therapeutic agent in its own right. Investigations could be initiated in preclinical models to assess its activity in conditions where nicotinamide metabolism is implicated, such as:

Metabolic Disorders: Given the established link between NNMT and metabolic diseases like obesity and type 2 diabetes, studies could examine if this compound has any modulatory effects on metabolic pathways. nih.govarchive.org

Oncology: NNMT is overexpressed in several cancers, and its inhibition is a therapeutic strategy being explored. frontierspartnerships.org Research could probe whether this compound interacts with or influences cancer cell metabolism or signaling pathways.

Neurodegenerative Diseases: Nicotinamide has shown promise in the context of neurodegenerative disorders by protecting against neuronal stress. researchgate.netnih.gov It would be valuable to investigate if this compound possesses similar neuroprotective properties.

Cardiovascular Diseases: The role of NNMT in cardiovascular health is an emerging area of interest, with connections to risk factors like hyperlipidemia and hypertension. researchgate.net Future studies could assess any potential cardiovascular effects of this compound.

Development of Advanced Delivery Systems

The development of advanced delivery systems for this compound is contingent on the identification of its therapeutic potential. Should the compound demonstrate biological activity, research into optimized delivery methods would be a critical next step.

Currently, there are no specific drug delivery systems designed for this compound. However, research into delivery systems for related compounds offers a blueprint for future work. For instance, a nicotinamide-dihydronicotinamide based redox carrier system has been explored for brain-enhanced drug delivery. nih.gov Such a strategy, or other modern approaches like nanoparticle-based carriers, could be adapted for this compound to improve its pharmacokinetic profile, enhance its stability, and enable targeted delivery to specific tissues or organs. researchgate.netnih.gov

Deeper Elucidation of Molecular Mechanisms

The molecular mechanisms of action for this compound are currently uncharacterized. A fundamental area of future research will be to understand how this compound interacts with biological systems at a molecular level.

Key research questions would include:

Does this compound serve as a substrate or inhibitor for any enzymes, particularly those involved in nicotinamide and NAD+ metabolism?

How does it interact with cellular receptors or signaling pathways?

Does it have any epigenetic effects, similar to how NNMT influences cellular methylation? mdpi.com

Answering these questions will be foundational to understanding any potential physiological or pathological roles of this compound.

Computational Drug Design and Virtual Screening

Computational methods are powerful tools in modern drug discovery and can be applied to explore the potential of this compound. archive.orgnih.govmpg.de

Virtual Screening: Large compound libraries could be virtually screened to identify proteins that may bind to this compound, thus predicting its potential biological targets. frontierspartnerships.orgresearchgate.netnih.govyoutube.com

Molecular Docking and Dynamics: If potential protein targets are identified, molecular docking and simulation studies can predict the binding affinity and mode of interaction between this compound and the target protein. nih.gov This can provide insights into its potential mechanism of action.

These computational approaches can guide and prioritize future experimental studies, making the research process more efficient.

Environmental Remediation Strategies Involving this compound Degradation

The environmental fate and potential for biodegradation of this compound are currently unknown. As with any synthetic chemical compound, understanding its environmental impact is crucial.

Future research in this area should focus on:

Biodegradation Pathways: Investigating whether microorganisms in soil and water can degrade this compound and identifying the metabolic pathways involved. frontiersin.orgnih.gov

Identifying Degrading Microorganisms: Isolating and characterizing bacteria or fungi capable of using this compound as a source of carbon or nitrogen.

Bioremediation Potential: Assessing the feasibility of using these microorganisms for the bioremediation of sites potentially contaminated with this compound or related compounds.

常见问题

Q. What experimental methods are recommended for synthesizing high-purity N,N-Dimethylnicotinamide?

A scalable method involves reacting 2-chloro-3-trichloromethylpyridine with aqueous dimethylamine under controlled conditions (90–100°C, pH 8–9). This yields >99% purity and 98.5% efficiency. Key steps include dropwise reagent addition and real-time pH monitoring to minimize byproducts .

Q. How can researchers characterize the purity and identity of this compound?

Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with flame ionization detection is recommended for purity assessment. Structural confirmation can be achieved via NMR (e.g., H, C) and mass spectrometry (MS). Reference standards from pharmacopeial sources (e.g., USP) ensure accuracy .

Q. What are the critical safety considerations when handling this compound in the lab?

Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Store in sealed containers at room temperature, away from oxidizing agents. Emergency protocols include rinsing exposed areas with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How do thermodynamic properties of this compound influence its stability in solvents?

Studies show its vapor pressure and phase transitions are affected by hydrogen-bonding interactions. Differential scanning calorimetry (DSC) and vapor pressure measurements reveal stability up to 150°C, making it suitable for high-temperature reactions. Phase diagrams indicate miscibility with polar solvents like water and ethanol .

Q. What mechanistic insights exist for this compound’s role in cross-coupling reactions?

In Negishi couplings, it acts as a ligand precursor when converted to this compound zinc chloride. This intermediate facilitates organozinc substrate coupling, as demonstrated in pyridinoacridine alkaloid synthesis. Kinetic studies suggest the dimethylamino group enhances electron density at the pyridine ring, stabilizing transition states .

Q. How can substituents on the pyridine ring modulate the reactivity of this compound derivatives?

Bromination at the 6-position (e.g., 6-Bromo-N,N-dimethylnicotinamide) introduces steric and electronic effects, altering nucleophilic substitution kinetics. Computational modeling (DFT) and Hammett plots quantify these effects, showing increased electrophilicity at the carbonyl group with electron-withdrawing substituents .

Q. What strategies resolve contradictions in reported reaction yields for this compound-based syntheses?

Discrepancies often arise from variations in reaction pH, solvent purity, or catalyst loading. Systematic Design of Experiments (DoE) approaches, such as factorial design, optimize parameters. For example, maintaining pH 8–9 with buffered dimethylamine minimizes hydrolysis side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。